2,4,6-Trimethylpropiophenone
Overview
Description
2,4,6-Trimethylpropiophenone is a chemical compound belonging to the propiophenone class, characterized by a phenyl ring attached to a keto group and methyl groups at positions 2, 4, and 6. It serves as a starting material or intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and polymers.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, where hydroxy-methylpropiophenones undergo multiple arylations via C-C and C-H bond cleavages, producing tetraarylethanes and diaryl-phenylisochroman-ones (Wakui et al., 2004). Another synthesis route involves the Vilsmeier-Haack reaction followed by Dakin reaction, optimizing conditions to achieve high yields (Gang-sheng, 2008).
Molecular Structure Analysis
Crystal structure analysis of similar compounds, like 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, reveals molecular configurations and interactions, including hydrogen bonds and π–π stacking, which are crucial for understanding the chemical behavior of this compound (Liang et al., 2009).
Chemical Reactions and Properties
The reactivity of structurally related compounds involves complex interactions with catalysts and reagents, leading to a variety of products. For instance, reactions with trimethylaluminum produce efficient catalysts for polymerization processes, illustrating the compound's versatility in synthetic chemistry (Chen et al., 2001).
Physical Properties Analysis
Research into the physical properties of similar compounds provides insights into solubility, crystallinity, and molecular interactions, which are essential for application in material science and engineering.
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions, stability, and interactions with different chemical agents, are pivotal for the application of this compound in synthesis and manufacturing processes. Studies on related molecules, like the aerobic oxidation of trimethylphenol to benzoquinone, highlight the potential for green chemistry applications (Sun et al., 2004).
Scientific Research Applications
Synthesis and Catalysis
- Oxidation Catalysis : 2,4,6-Trimethylphenol, related to 2,4,6-Trimethylpropiophenone, can be oxidized to trimethyl-p-benzoquinone using molecular oxygen in the presence of a copper(II) chloride–amines catalytic system. This process is effective at ambient temperatures with various amines as co-catalysts (Shimizu et al., 1992).
Analytical and Sensing Applications
- Electrochemical Sensing : A novel electrochemical sensor for detecting 2,4,6-tribromophenol, closely related to this compound, was developed using surface molecular imprinting technology. This sensor demonstrated high selectivity and a low detection limit (Ma et al., 2015).
Polymer Synthesis
- Polymer Synthesis Influence : The presence of 2,4,6-Trimethylphenol impacts the synthesis process of poly(phenylene oxide) (PPO), particularly in solution polymerization, affecting the molecular weight and properties of the resulting polymer (Firlik et al., 2014).
Environmental Science
- Photochemical Studies : Research on the photo-oxidation of 2,4,6-Trimethylphenol in aqueous solutions suggests complex kinetics with singlet oxygen. This research provides insights into the behavior of similar compounds in natural water systems (Tratnyek & Hoigné, 1994).
Safety and Hazards
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMJTVCPHGOCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343509 | |
Record name | 2,4,6-Trimethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2040-15-5 | |
Record name | 1-(2,4,6-Trimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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